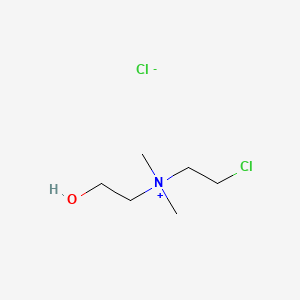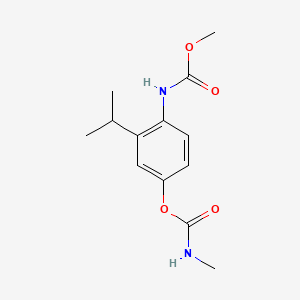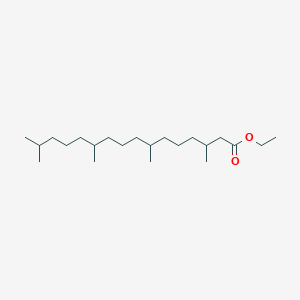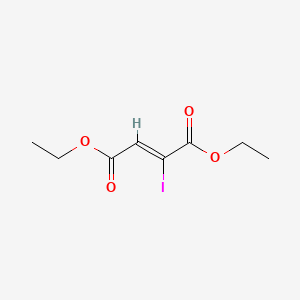![molecular formula C32H13N B13740945 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)
3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azatridecacyclo[16131116,1902,405,3007,2809,27011,25014,24020,31021,29022,26023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene is a complex organic compound with a highly intricate structure This compound is known for its unique molecular configuration, which includes multiple fused rings and a nitrogen atom integrated into the ring system
Preparation Methods
The synthesis of 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Cyclization Reactions: The formation of the multiple fused rings is achieved through cyclization reactions, often involving catalysts to facilitate the process.
Nitrogen Incorporation:
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained with high purity.
Chemical Reactions Analysis
3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, with reagents such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the ring system or the nitrogen atom.
Scientific Research Applications
3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene involves its interaction with molecular targets through its nitrogen atom and ring system. These interactions can affect various pathways, including enzymatic activities and receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene include:
- 5,11,17,23-Tetra-sec-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- 25,26,27,28-Tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid
These compounds share similar ring structures but differ in their functional groups and specific configurations, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C32H13N |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene |
InChI |
InChI=1S/C32H13N/c1-2-10-4-12-6-14-8-16-24-23-15(31-32(16)33-31)7-13-5-11-3-9(1)17-18(10)26-20(12)22(14)28(24)30-27(23)21(13)19(11)25(17)29(26)30/h1-4,7-8,31-33H,5-6H2 |
InChI Key |
UFURMQYUQNUACH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C4C5=C(C=C6CC7=C8C6=C5C9=C5C8=C6C(=C7)C=CC7=CC1=C(C2=C49)C5=C76)C1C3N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)









